Adenanthin

Description

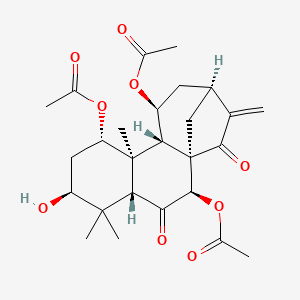

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVYSFSBBFDGRG-FYHXSELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Adenanthin: A Technical Guide to its Isolation, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenanthin, a diterpenoid compound isolated from the leaves of Rabdosia adenantha, has emerged as a promising natural product with significant anti-tumor and anti-inflammatory properties.[1] Its unique mechanism of action, targeting the peroxiredoxin (Prx) system, has opened new avenues for therapeutic intervention in various diseases, particularly cancer. This technical guide provides an in-depth overview of the discovery of this compound, its isolation, mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Isolation and Characterization of this compound

Generalized Experimental Protocol for Isolation

-

Extraction:

-

Air-dried and powdered leaves of Rabdosia adenantha are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fraction containing the desired diterpenoids (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mechanism of Action: Targeting the Peroxiredoxin System

This compound exerts its biological effects primarily through the inhibition of peroxiredoxins I and II (Prx I and Prx II).[1][2][3][4] Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2]

This compound directly targets the conserved resolving cysteine residues of Prx I and Prx II, inhibiting their peroxidase activities.[2][3][4] This inhibition leads to an accumulation of intracellular H₂O₂ and other ROS.[1][5] The elevated levels of ROS then trigger downstream signaling pathways that lead to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[1][5]

While Prx I and II are the primary targets, studies have shown that this compound can also inhibit other proteins with accessible nucleophilic cysteines, such as the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI).[6] This suggests a broader, mechanism-selective inhibitory profile for this compound.[6]

Signaling Pathway of this compound Action

The accumulation of ROS induced by this compound activates several downstream signaling cascades. One of the key pathways affected is the extracellular signal-regulated kinase (ERK) pathway. The increased ROS levels lead to the activation of ERK, which in turn promotes the transcription of CCAAT/enhancer-binding protein β (C/EBPβ).[2][4] This transcription factor is involved in cell differentiation, particularly in leukemic cells.[2][4]

Caption: this compound's mechanism of action signaling pathway.

Biological Activities and Therapeutic Potential

This compound has demonstrated a wide range of biological activities, making it a compound of significant interest for drug development.

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects in various cancer cell lines.

-

Pancreatic Cancer: this compound inhibits the proliferation of pancreatic cancer cells, induces apoptosis, and causes cell cycle arrest at the S and G2/M phases.[1][5]

-

Acute Promyelocytic Leukemia (APL): It induces the differentiation of APL cells, offering a potential therapeutic strategy for this type of leukemia.[2][4]

-

Hepatocellular Carcinoma (HCC): this compound can kill HCC cells both in vitro and in vivo by increasing ROS levels.[7]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Aspc-1 | Pancreatic Cancer | ~1 | 48 |

| NB4 | Acute Promyelocytic Leukemia | ~2 | 120 |

| HCC Cells (various) | Hepatocellular Carcinoma | Not specified | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Preliminary studies suggest that this compound also possesses anti-inflammatory properties, although the underlying mechanisms are less well-characterized compared to its anti-cancer effects.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Table 2: Effect of this compound on Cell Cycle Distribution in Aspc-1 Pancreatic Cancer Cells (48h treatment)

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO (Control) | 60.21 | 16.10 | 17.38 |

| 0.5 µM this compound | 2.49 | 14.72 | 74.92 |

| 1 µM this compound | 1.86 | 57.12 | 32.67 |

| [Data from Fei et al.][5] |

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Analyze the tumor tissues for relevant biomarkers (e.g., proliferation and apoptosis markers) by immunohistochemistry or Western blotting.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, a natural diterpenoid from Rabdosia adenantha, represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of targeting the peroxiredoxin system to induce ROS-mediated cell death and differentiation provides a new strategy for combating cancer. Further research into its broad spectrum of biological activities and optimization of its therapeutic properties will be crucial for its translation into clinical applications. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of reactive oxygen species in extracellular signal-regulated protein kinase phosphorylation and 6-hydroxydopamine cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of CEBP transcription factors in regulating cell growth and tumorigenesis - Peter Johnson [grantome.com]

- 7. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress | MDPI [mdpi.com]

An In-depth Technical Guide to the Diterpenoid Adenanthin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenanthin, a diterpenoid isolated from Isodon adenantha, has emerged as a promising natural product with significant anti-cancer and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its molecular mechanism of action, and detailed protocols for key experimental assays. This compound's primary mode of action involves the direct inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent activation of downstream signaling pathways that induce cell differentiation and apoptosis. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other modulators of cellular redox signaling.

Chemical Structure and Properties

This compound is a complex diterpenoid with the molecular formula C₂₆H₃₄O₉ and a molecular weight of 490.55 g/mol .[1] Its intricate tetracyclic structure is characterized by multiple stereocenters and functional groups, including acetate esters, a hydroxyl group, and an α,β-unsaturated ketone, which is crucial for its biological activity.[2][3]

| Identifier | Value |

| IUPAC Name | [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate |

| SMILES | CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4(--INVALID-LINK--[C@@H]3OC(=O)C)(C)C)O">C@HOC(=O)C)C)C(=O)C2=C |

| InChI Key | WQVYSFSBBFDGRG-FYHXSELJSA-N |

| Molecular Formula | C₂₆H₃₄O₉ |

| Molecular Weight | 490.55 g/mol |

| CAS Number | 111917-59-0 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the covalent inhibition of Peroxiredoxin I and II, two key antioxidant enzymes.[4][5] This inhibition leads to a cascade of intracellular events, ultimately resulting in cell differentiation or apoptosis, depending on the cellular context.

Inhibition of Peroxiredoxin I and II

The α,β-unsaturated ketone moiety in this compound's structure acts as a Michael acceptor, forming a covalent bond with the conserved resolving cysteine residues of Prx I and Prx II.[2][4] This irreversible binding inactivates the peroxidase activity of these enzymes.

Downstream Signaling Cascade

The inhibition of Prx I and II disrupts the cellular redox balance, leading to the accumulation of endogenous hydrogen peroxide (H₂O₂).[4][5][6] This elevation in ROS acts as a secondary messenger, triggering downstream signaling pathways. A key pathway activated by this compound-induced ROS is the extracellular signal-regulated kinase (ERK) pathway.[4] Activation of ERK, in turn, leads to the increased transcription of the CCAAT/enhancer-binding protein β (C/EBPβ), a crucial transcription factor involved in myeloid differentiation.[4][7]

Figure 1. Signaling pathway of this compound-induced leukemic cell differentiation.

Quantitative Biological Data

This compound has been shown to exhibit potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NB4 | Acute Promyelocytic Leukemia | ~2 (for differentiation) | [4] |

| HepG2 | Hepatocellular Carcinoma | 2.31 (48h) | [1] |

| Bel-7402 | Hepatocellular Carcinoma | 6.67 (48h) | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 8.13 (48h) | [1] |

| Aspc-1 | Pancreatic Cancer | Not specified, but effective at 0.5-1 µM | [6] |

IC₅₀ Values for Peroxiredoxin Inhibition:

| Enzyme | IC₅₀ (µM) | Reference |

| Peroxiredoxin I | 1.5 | [4] |

| Peroxiredoxin II | 15 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC₅₀ value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

24-well plates

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Wash the cells twice with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Leukemic Cell Differentiation Assays

4.3.1. Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the intracellular superoxide production, which is a characteristic of differentiated myeloid cells.

Materials:

-

Leukemic cell line (e.g., NB4, HL-60)

-

This compound

-

NBT solution (1 mg/mL in PBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Microscope

Procedure:

-

Treat cells with this compound (e.g., 2 µM) for 3-5 days to induce differentiation.

-

Harvest the cells and resuspend them in fresh medium.

-

Add NBT solution to a final concentration of 0.1 mg/mL and PMA to a final concentration of 100 ng/mL.

-

Incubate for 30-60 minutes at 37°C.

-

Count the number of blue-black formazan-positive cells under a microscope. An increase in the percentage of NBT-positive cells indicates differentiation.

4.3.2. Wright's Staining for Morphological Assessment

This staining method is used to visualize the morphological changes associated with cell differentiation.

Materials:

-

Microscope slides

-

Cytocentrifuge (optional)

-

Wright's stain solution

-

Buffered water (pH 6.4-6.8)

-

Microscope

Procedure:

-

Prepare cell smears on microscope slides using a cytocentrifuge or by direct smearing.

-

Air dry the slides completely.

-

Cover the smear with Wright's stain solution for 1-3 minutes.

-

Add an equal volume of buffered water to the slide and allow it to stand for 3-5 minutes. A metallic sheen should appear.

-

Rinse the slide thoroughly with distilled water and allow it to air dry.

-

Examine the cellular morphology under a light microscope. Differentiated cells will show changes such as a decreased nucleus-to-cytoplasm ratio and condensed chromatin.[2]

Flow Cytometry for CD11b Expression

This protocol is for quantifying the expression of the cell surface marker CD11b, a hallmark of myeloid differentiation.

Materials:

-

Leukemic cell line

-

This compound

-

PE-conjugated anti-human CD11b antibody

-

Isotype control antibody

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Treat cells with this compound to induce differentiation.

-

Harvest and wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze them using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates differentiation.[8]

Western Blotting for Signaling Proteins

This protocol is used to detect the levels of key proteins in the this compound-induced signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-C/EBPβ, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the effects of this compound.

References

- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dalynn.com [dalynn.com]

- 8. [this compound Induces Differentiation of Acute Promyelocytic Leukemia Cells by Targeting Peroxiredoxin III] - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenanthin's Mechanism of Action on Peroxiredoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between adenanthin, a natural diterpenoid, and peroxiredoxins (Prxs), a ubiquitous family of antioxidant enzymes. This document details the mode of action, downstream signaling pathways, and cellular consequences of this interaction, supported by quantitative data and detailed experimental protocols.

Introduction to Peroxiredoxins and this compound

Peroxiredoxins are a critical family of antioxidant enzymes that play a pivotal role in cellular redox homeostasis by reducing peroxides, such as hydrogen peroxide (H₂O₂).[1][2][3] These enzymes are essential for protecting cells from oxidative damage and are involved in various signaling pathways.[1][4] There are six known isoforms of Prxs in mammalian cells, with Prx I and Prx II being two of the most abundant.[3]

This compound is a diterpenoid compound isolated from the leaves of Rabdosia adenantha.[5][6] It has garnered significant interest in the scientific community for its potent anti-tumor activities, particularly its ability to induce differentiation in leukemia cells and apoptosis in solid tumor cells.[5][6][7] This guide delves into the core mechanism of this compound's action: its direct targeting and inhibition of peroxiredoxins.

The Core Mechanism: Covalent Inhibition of Peroxiredoxin I and II

This compound exerts its biological effects through the direct and covalent inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II).[5][8] The key to this interaction lies in the chemical structure of this compound, which contains an α,β-unsaturated ketone moiety.[9] This functional group acts as a Michael acceptor, enabling it to form a covalent bond with specific cysteine residues on its target proteins.[9]

The catalytic cycle of typical 2-Cys peroxiredoxins, like Prx I and Prx II, involves two key cysteine residues: a peroxidatic cysteine (Cₚ) and a resolving cysteine (Cᵣ).[1][10] The peroxidatic cysteine is oxidized by a peroxide substrate, and this oxidized form is then reduced by the resolving cysteine of the other subunit in the homodimer, forming an intermolecular disulfide bond.[11] This disulfide bond is subsequently reduced by the thioredoxin (Trx) system to regenerate the active enzyme.[11]

This compound specifically targets and covalently modifies the resolving cysteines of Prx I and Prx II.[5][12] This covalent adduction prevents the resolution of the oxidized peroxidatic cysteine, effectively trapping the enzyme in an inactive state and inhibiting its peroxidase activity.[5][13]

It is important to note that while this compound shows a strong affinity for Prx I and II, it is not entirely specific. Studies have shown that it can also inhibit other thiol-dependent enzymes, such as thioredoxin reductase (TrxR), albeit with different potencies.[9][14]

Downstream Signaling and Cellular Consequences

The inhibition of Prx I and II by this compound leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[6][7] This accumulation of H₂O₂ acts as a second messenger, triggering distinct downstream signaling pathways in different cancer cell types, ultimately leading to either cell differentiation or apoptosis.

Induction of Differentiation in Acute Promyelocytic Leukemia (APL)

In acute promyelocytic leukemia (APL) cells, the this compound-induced elevation of H₂O₂ activates the extracellular signal-regulated kinase (ERK) pathway.[5] This, in turn, leads to an increased transcription of the CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor involved in myeloid differentiation.[5][15] The upregulation of C/EBPβ drives the leukemic cells to differentiate into mature granulocytes.[5][15] This mechanism has been observed in both all-trans retinoic acid (ATRA)-sensitive and -resistant APL cells, highlighting this compound's potential to overcome drug resistance.[8][15]

This compound-induced differentiation pathway in APL cells.

Induction of Apoptosis in Solid Tumors

In solid tumor cells, such as hepatocellular carcinoma (HCC) and pancreatic cancer, the accumulation of ROS due to Prx inhibition triggers apoptosis, or programmed cell death.[6][7][16] The elevated oxidative stress leads to the activation of apoptotic signaling cascades, including the increased expression of pro-apoptotic proteins like Bax and Caspase 9, and a decrease in the anti-apoptotic protein Bcl-2.[6] This ultimately results in cell cycle arrest and apoptotic cell death.[6]

References

- 1. Overview on Peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Peroxidase Activity in Peroxiredoxins: A Comprehensive Review of Mechanisms, Functions, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxiredoxin - Wikipedia [en.wikipedia.org]

- 4. Peroxiredoxin Functions as a Peroxidase and a Regulator and Sensor of Local Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]

- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, mechanism and regulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenanthin's Role in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenanthin, a natural diterpenoid compound, has demonstrated significant anti-tumor activities by inducing oxidative stress within cancer cells.[1] Initially identified as a specific inhibitor of peroxiredoxins (Prx) I and II, subsequent research has revealed a more complex mechanism of action.[2][3][4] This guide provides an in-depth analysis of this compound's core mechanism, detailing its primary molecular targets, the resultant signaling pathway activations, and the downstream cellular consequences. It serves as a technical resource, consolidating quantitative data and providing detailed experimental protocols for key assays relevant to the study of this compound-induced oxidative stress.

Core Mechanism of this compound-Induced Oxidative Stress

This compound's pro-oxidant effects stem from its ability to disrupt the cellular redox homeostasis, primarily by targeting key components of the thioredoxin (Trx) and glutathione (GSH) antioxidant systems.[2] The functional α, β-unsaturated ketone group within this compound's structure acts as a Michael acceptor, enabling it to form covalent adducts with nucleophilic cysteine residues in thiol-dependent enzymes.[5]

While early studies highlighted its interaction with the resolving cysteine residues of Peroxiredoxin I and II (Prx I/II), inhibiting their peroxidase activity, it is now understood that this compound is not a highly specific Prx inhibitor.[2][4][6] Instead, it demonstrates potent inhibitory activity against Thioredoxin Reductase 1 (TrxR1) .[2][7]

TrxR1 is a critical enzyme responsible for reducing oxidized thioredoxin (Trx), which in turn is required to recycle and reactivate oxidized peroxiredoxins.[2] By inhibiting TrxR1, this compound prevents the reduction of oxidized Prx, leading to the accumulation of their inactive, dimeric forms.[2][5] This crippling of the Prx recycling pathway diminishes the cell's capacity to neutralize hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[1][2][8] Consequently, intracellular levels of H₂O₂ and other ROS escalate, leading to a state of severe oxidative stress that can trigger cell cycle arrest and apoptosis.[1][3][9]

Furthermore, this compound has been shown to react directly with glutathione (GSH), causing a time- and concentration-dependent loss of this crucial antioxidant molecule.[2] The combined inhibition of the TrxR1/Trx/Prx axis and the depletion of the GSH pool profoundly compromises the cell's antioxidant defenses, making this compound a powerful inducer of oxidative stress.[2]

Key Signaling Pathways and Cellular Consequences

The accumulation of intracellular ROS initiated by this compound triggers several downstream signaling cascades, culminating in anti-tumor effects such as apoptosis and cell cycle arrest.[1]

-

Apoptosis Induction: Increased oxidative stress leads to the activation of the intrinsic apoptotic pathway. This is characterized by an increased expression of pro-apoptotic proteins like Bax and Caspase 9, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: this compound treatment has been shown to cause a significant blockage of pancreatic cancer cells in the S and G2/M phases of the cell cycle, thereby inhibiting proliferation.[1][8]

-

MAPK/ERK Pathway Activation: Elevated levels of H₂O₂ can activate the extracellular signal-regulated kinases (ERK), part of the MAP kinase pathway.[4][6] Activated ERK can then increase the transcription of factors like CCAAT/enhancer-binding protein β (C/EBPβ), which is involved in inducing cell differentiation, particularly in leukemic cells.[4][6]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation.[10] Under oxidative stress, Nrf2 is stabilized, dissociates from Keap1, and translocates to the nucleus.[12][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, activating the transcription of a wide array of antioxidant and cytoprotective enzymes.[14] While this compound's primary action is to induce overwhelming oxidative stress, the cell's attempt to counteract this via the Nrf2 pathway is a critical aspect of the overall response.

Quantitative Analysis of this compound's Effects

The biological impact of this compound has been quantified in various studies. The following tables summarize key findings in pancreatic cancer cells and with isolated enzymes.

Table 1: Effect of this compound on Apoptosis in Aspc-1 Pancreatic Cancer Cells (48h Treatment)

| Treatment Group | Concentration (µM) | Early Apoptotic Cell Rate (%) |

|---|---|---|

| Control (DMSO) | 0 | 6.36[1][8] |

| This compound | 0.5 | 17.24[1][8] |

| this compound | 1.0 | 26.43[1][8] |

Table 2: Effect of this compound on Cell Cycle Distribution in Aspc-1 Cells (48h Treatment)

| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control (DMSO) | 0 | 60.21[1][8] | 16.10[1][8] | 17.38[1][8] |

| This compound | 0.5 | 2.49[1][8] | 14.72[1][8] | 74.92[1][8] |

| this compound | 1.0 | 1.86[1][8] | 57.12[1][8] | 32.67[1][8] |

Table 3: Kinetic Parameters of this compound Interaction with Redox Enzymes

| Target Enzyme/Molecule | This compound Conc. | Experimental Condition | Measured Parameter | Value |

|---|---|---|---|---|

| Thioredoxin Reductase 1 (TrxR1) | 2 µM | Inactivation of 0.2 µM TrxR1 | Pseudo-first-order rate constant | 0.14 min⁻¹[7] |

| Thioredoxin Reductase (TrxR) | 2 µM | Inhibition of purified enzyme | Half-time of inhibition | 5 min[2] |

| Peroxiredoxin 2 (Prx2) | 50 µM | Reaction with peroxidatic Cys | Half-time of reaction | 7 min[2] |

| Peroxiredoxin 2 (Prx2) | 50 µM | Reaction with resolving Cys | Half-time of reaction | 40 min[2] |

| Glutathione (GSH) | N/A | Reaction with this compound | Second-order rate constant | 25 ± 5 M⁻¹s⁻¹[2] |

Detailed Experimental Methodologies

This section provides protocols for key experiments used to characterize the effects of this compound.

Measurement of Intracellular ROS Production

This protocol is based on the use of the fluorescent dye 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[15][16]

Materials:

-

Cells of interest (e.g., Aspc-1, HepG2)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

DCFH-DA probe (e.g., 5 mM stock in DMSO)

-

Phenol red-free medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture: Plate cells at an appropriate density in 6-well plates or 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).

-

Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.

-

Add phenol red-free medium containing the DCFH-DA probe (final concentration typically 5-10 µM).

-

Incubate the cells in the dark at 37°C for 30 minutes.

-

Washing: Aspirate the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.

-

Measurement (Flow Cytometry): For suspension cells or trypsinized adherent cells, resuspend in PBS and analyze immediately on a flow cytometer, using an excitation wavelength of ~490 nm and an emission wavelength of ~519 nm.[15]

-

Measurement (Plate Reader): For adherent cells in a 96-well plate, add PBS to the wells and measure the fluorescence using a plate reader with appropriate excitation/emission filters.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control to determine the fold-change in ROS production.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is yellow and absorbs at 412 nm.[17][18][19]

Materials:

-

Cell or tissue lysate

-

TrxR Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)

-

NADPH solution

-

DTNB solution

-

TrxR-specific inhibitor (e.g., aurothiomalate)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in cold TrxR Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate) and determine the protein concentration (e.g., via Bradford assay).[17][18]

-

Assay Setup: For each sample, prepare two sets of wells:

-

Total Activity: Sample lysate + Assay Buffer.

-

Background Activity: Sample lysate + TrxR Inhibitor.

-

-

Add 2-50 µL of sample lysate to the designated wells, adjusting the final volume to 50 µL with Assay Buffer.[17]

-

To the "Background Activity" wells, add the TrxR inhibitor and incubate as per the manufacturer's instructions. To the "Total Activity" wells, add an equivalent volume of Assay Buffer.

-

Reaction Initiation: Prepare a reaction mix containing NADPH and DTNB in Assay Buffer. Initiate the reaction by adding the mix to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer set to 25°C. Measure the absorbance at 412 nm kinetically, taking readings every minute for 20-40 minutes.[18]

-

Data Analysis: Calculate the rate of change in absorbance (Vmax) for each well. Subtract the rate of the "Background Activity" from the "Total Activity" to determine the specific TrxR activity. Convert this rate to enzyme units using a TNB standard curve.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol confirms Nrf2 activation by detecting its increased accumulation in the nucleus following treatment.[10][12][20]

Materials:

-

Treated and untreated cell pellets

-

Hypotonic Lysis Buffer (for cytoplasmic fraction)

-

High-Salt Nuclear Extraction Buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-Actin or anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment & Harvesting: Treat cells with this compound or a known Nrf2 activator (positive control). Harvest cells by scraping into ice-cold PBS.

-

Cytoplasmic & Nuclear Fractionation: a. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to swell the cells.[20] b. Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.[20] c. Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction .[20] d. Wash the remaining nuclear pellet. e. Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.[20] f. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction .[20]

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B for nuclear fractions; anti-Nrf2 and anti-β-Actin for cytoplasmic fractions) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a digital imager.[20]

-

Analysis: Analyze the band intensities. A successful nuclear translocation is confirmed by an increase in the Nrf2 band intensity in the nuclear fraction (normalized to Lamin B) of treated cells compared to the control.

Conclusion

This compound is a potent inducer of oxidative stress with significant therapeutic potential, particularly in oncology. Its mechanism, once thought to be specific to peroxiredoxins, is now understood to involve a broader inhibition of the cellular thiol-redox systems, with Thioredoxin Reductase 1 being a key target.[2] This inhibition leads to a cascade of events including ROS accumulation, cell cycle arrest, and apoptosis.[1] For researchers in drug development, this compound serves as a valuable lead compound for targeting cellular redox homeostasis. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for further investigation into this compound and similar pro-oxidant compounds.

References

- 1. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]

- 9. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Nrf2-Mediated Oxidative Stress Response Signaling Pathways as New Therapeutic Strategy for Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 16. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

The Biological Activity of Adenanthin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenanthin, a natural diterpenoid compound, has emerged as a promising anti-cancer agent with selective cytotoxicity toward various cancer cell types. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its core mechanism of action, effects on key signaling pathways, and quantitative data from preclinical studies. Detailed methodologies for essential experimental assays are provided to facilitate further research and development of this compound as a potential therapeutic.

Introduction

This compound is a diterpenoid isolated from the leaves of Rabdosia adenantha and Isodon adenanthus.[1][2] Initial studies have demonstrated its potent anti-tumor activities in several cancer models, including pancreatic cancer, hepatocellular carcinoma, and leukemia.[2][3] The primary mechanism of action of this compound is attributed to its role as an inhibitor of peroxiredoxins (Prx) I and II, leading to a cascade of intracellular events that culminate in cancer cell death.[1][2]

Mechanism of Action

The central mechanism of this compound's anti-cancer activity revolves around the inhibition of Peroxiredoxins I and II.

-

Peroxiredoxin Inhibition: this compound directly targets and inhibits the peroxidase activities of Prx I and Prx II.[1][2] These enzymes are crucial for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).

-

Induction of Oxidative Stress: By inhibiting Prx I/II, this compound treatment leads to the accumulation of intracellular H₂O₂ and a subsequent increase in overall ROS levels.[2][3] This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells.

-

Apoptosis and Cell Cycle Arrest: The elevated ROS levels trigger downstream signaling pathways that induce programmed cell death (apoptosis) and arrest the cell cycle, thereby inhibiting cancer cell proliferation.[3]

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 h | 4.97 | [2] |

| HepG2 | Hepatocellular Carcinoma | 48 h | 2.31 | [2] |

| Bel-7402 | Hepatocellular Carcinoma | 24 h | 8.45 | [2] |

| Bel-7402 | Hepatocellular Carcinoma | 48 h | 6.67 | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | 24 h | 10.75 | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | 48 h | 8.13 | [2] |

| QSG-7701 | Immortal Hepatic Cell | 24 h | 27.34 | [2] |

| QSG-7701 | Immortal Hepatic Cell | 48 h | 19.58 | [2] |

| HL-7702 | Immortal Hepatic Cell | 24 h | 27.33 | [2] |

| HL-7702 | Immortal Hepatic Cell | 48 h | 20.41 | [2] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Sensitive | [4] |

| H460 | Non-Small Cell Lung Cancer | Not Specified | Sensitive | [4] |

| Aspc-1 | Pancreatic Cancer | 1, 2, 3 days | Dose-dependent inhibition | [3] |

Table 2: Effect of this compound on Apoptosis in Aspc-1 Pancreatic Cancer Cells (48h treatment)

| Treatment Group | Early Apoptotic Cell Rate (%) | Reference |

| DMSO (Control) | 6.36 | [3] |

| 0.5 µM this compound | 17.24 | [3] |

| 1 µM this compound | 26.43 | [3] |

Table 3: Effect of this compound on Cell Cycle Distribution in Aspc-1 Pancreatic Cancer Cells

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO (Control) | 60.21 | 16.10 | 17.38 | [3] |

| 0.5 µM this compound (48h) | 2.49 | 14.72 | 74.92 | [3] |

| 1 µM this compound (48h) | 1.86 | 57.12 | 32.67 | [3] |

Signaling Pathways Modulated by this compound

This compound-induced oxidative stress impacts several critical signaling pathways within cancer cells.

Caption: this compound-mediated signaling cascade in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the cytotoxic effects of this compound.

Caption: Workflow for Cell Viability Assay using CCK-8.

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well and allow them to adhere overnight.[2][3]

-

Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control (DMSO).[3]

-

Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[2][3]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis induced by this compound.

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.5 µM and 1 µM) for 48 hours.[3]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and the cell cycle.

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase 9, Cyclin B1, p21, cdc25A, and a loading control like GAPDH).[3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of Intracellular ROS

This protocol details the measurement of ROS levels using a fluorescent probe like DCFDA.

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for the desired time (e.g., 24 hours).[3]

-

Load the cells with a fluorescent ROS indicator (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, primarily through the inhibition of peroxiredoxins I and II, leading to ROS-mediated apoptosis and cell cycle arrest. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound. The compound's selective cytotoxicity towards cancer cells over normal cells highlights its promise as a lead candidate for novel anti-cancer therapies.

References

- 1. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]

- 2. e-century.us [e-century.us]

- 3. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Research on Adenanthin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenanthin, a natural diterpenoid isolated from the leaves of Rabdosia adenantha, has emerged as a promising small molecule with significant therapeutic potential, particularly in the realm of oncology. Early research has elucidated its unique mechanism of action, which centers on the modulation of cellular redox homeostasis, leading to the induction of cell differentiation and apoptosis in various cancer models. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its effects on leukemia and hepatocellular carcinoma. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes involved.

Quantitative Data on this compound's Bioactivity

The initial investigations into this compound's biological effects have yielded valuable quantitative data, primarily focusing on its potency in inhibiting cancer cell growth and inducing differentiation. The following tables summarize the key inhibitory concentration (IC50) values and differentiation induction percentages from seminal studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| NB4 | Acute Promyelocytic Leukemia | ~2.0 | 72 |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly defined, but induction of differentiation observed at 2µM. | 96 |

| U937 | Histiocytic Lymphoma | Not explicitly defined in early differentiation studies. | - |

| K562 | Chronic Myeloid Leukemia | Not explicitly defined in early differentiation studies. | - |

| THP-1 | Acute Monocytic Leukemia | Not explicitly defined in early differentiation studies. | - |

| HepG2 | Hepatocellular Carcinoma | 4.97 | 24 |

| 2.31 | 48 | ||

| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 24 |

| 6.67 | 48 | ||

| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 24 |

| 8.13 | 48 |

Table 2: this compound-Induced Differentiation of Acute Promyelocytic Leukemia (APL) Cells

| Cell Line | Treatment | Differentiation Marker | Percentage of Positive Cells (%) |

| NB4 | 2 µM this compound (5 days) | NBT Reduction | ~60% |

| NB4 | 2 µM this compound (5 days) | CD11b Expression | Significantly increased |

| HL-60 | This compound + ATRA | NBT Reduction | Significantly higher than either agent alone[1] |

| HL-60 | This compound + ATRA | CD11b Expression | 43.62 ± 1.38[1] |

| HL-60 | This compound alone | CD11b Expression | 28.15 ± 1.78[1] |

| HL-60 | ATRA alone | CD11b Expression | 36.72 ± 1.33[1] |

| HL-60 | Control | CD11b Expression | 7.99 ± 1.78[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human acute promyelocytic leukemia cell lines (NB4, HL-60) and hepatocellular carcinoma cell lines (HepG2, Bel-7402, SMMC-7721) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT or CCK-8):

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

-

Cell Differentiation Assays

-

Nitroblue Tetrazolium (NBT) Reduction Assay: This assay measures the functional differentiation of myeloid cells based on their ability to produce superoxide radicals.

-

Treat leukemia cells (e.g., NB4, HL-60) with this compound or a differentiation-inducing agent like all-trans retinoic acid (ATRA) for the indicated time.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in a solution containing NBT (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA; 100 ng/mL).

-

Incubate at 37°C for 30 minutes.

-

Cytospin the cells onto glass slides.

-

Counterstain with a suitable nuclear stain (e.g., Safranin O).

-

Observe under a light microscope. Cells containing blue-black formazan deposits are considered NBT-positive.

-

Count at least 200 cells and calculate the percentage of NBT-positive cells.

-

-

Wright-Giemsa Staining: This method is used to observe the morphological changes associated with cell differentiation.

-

Prepare cell smears on glass slides using a cytocentrifuge.

-

Air-dry the slides completely.

-

Fix the smears in absolute methanol for 1-5 minutes.

-

Immerse the slides in Wright-Giemsa stain solution for 1-3 minutes.

-

Transfer the slides to a solution of Wright-Giemsa stain diluted with a pH 6.8 buffer for 4-5 minutes.

-

Rinse the slides thoroughly with deionized water.

-

Air-dry the slides and examine them under a light microscope to observe nuclear and cytoplasmic changes indicative of differentiation.

-

-

Immunofluorescence for CD11b Expression: CD11b is a cell surface marker that is upregulated during myeloid differentiation.

-

Treat leukemia cells with this compound as described for the differentiation assays.

-

Harvest and wash the cells with FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in FACS buffer and add a PE-conjugated anti-human CD11b antibody or an isotype control antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in FACS buffer and analyze by flow cytometry.

-

Mechanistic Studies

-

Peroxidase Activity Assay: This assay measures the ability of peroxiredoxins to reduce peroxides.

-

Prepare cell lysates from this compound-treated and untreated cells.

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.0), a hydrogen donor (e.g., OxiRed Probe or pyrogallol), and hydrogen peroxide (H₂O₂).

-

Add the cell lysate to the reaction mixture.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 570 nm for OxiRed, 420 nm for pyrogallol).

-

The peroxidase activity is calculated based on the rate of change in absorbance/fluorescence.

-

-

Western Blot Analysis for ERK Phosphorylation:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

-

Quantitative Real-Time PCR (qRT-PCR) for CEBPB Expression:

-

Isolate total RNA from this compound-treated and untreated cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for CEBPB and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The reaction is typically performed in a real-time PCR system using a SYBR Green or TaqMan-based assay.

-

The relative expression of CEBPB is calculated using the ΔΔCt method.

-

In Vivo Xenograft Model of Acute Myeloid Leukemia

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used.

-

Cell Inoculation: Inject human AML cells (e.g., NB4 or primary patient samples) intravenously or subcutaneously into the mice.

-

Treatment: Once tumors are established or leukemia is engrafted (monitored by bioluminescence imaging or peripheral blood analysis), treat the mice with this compound (e.g., intraperitoneal injections) or a vehicle control.

-

Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or leukemia progression by imaging or flow cytometry of peripheral blood/bone marrow. Monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors and/or hematopoietic tissues for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described above.

Conclusion

The early research on this compound has laid a strong foundation for its development as a potential therapeutic agent. Its unique mechanism of targeting peroxiredoxins to induce differentiation in cancer cells, particularly in acute promyelocytic leukemia, represents a novel approach to cancer therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound's therapeutic potential and to aid in the design of future preclinical and clinical studies. The continued exploration of its effects on various signaling pathways and in different cancer models will be crucial in fully realizing its promise as a new weapon in the fight against cancer.

References

Adenanthin: A Technical Guide for Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenanthin, a natural diterpenoid isolated from Isodon adenantha, has emerged as a promising agent in targeted cancer therapy research. This technical guide provides an in-depth overview of this compound's core mechanisms, efficacy data, and detailed experimental protocols relevant to its investigation. This compound primarily functions by targeting and inhibiting peroxiredoxins (Prx) I and II, leading to an accumulation of reactive oxygen species (ROS) within cancer cells. This targeted induction of oxidative stress triggers downstream signaling pathways that result in cell differentiation, apoptosis, and cell cycle arrest. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound.

Core Mechanism of Action

This compound's principal mechanism of action revolves around the inhibition of peroxiredoxins I and II, key antioxidant enzymes. By directly targeting the conserved resolving cysteines of Prx I and Prx II, this compound inhibits their peroxidase activities[1][2][3]. This enzymatic inhibition leads to an elevation of cellular hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS)[3][4]. The resulting oxidative stress is a central driver of this compound's anti-cancer effects.

Beyond peroxiredoxins, this compound has been shown to be a mechanism-selective inhibitor of other thiol-dependent antioxidant enzymes containing a thioredoxin fold. These include the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI)[5][6]. Inhibition of these enzymes further contributes to the disruption of cellular redox homeostasis.

Recent evidence also indicates that this compound can covalently modify the Cys38 residue of the p65 subunit of NF-κB, thereby inhibiting the NF-κB signaling pathway, which is known for its role in inflammation and cancer progression[1].

Signaling Pathways Modulated by this compound

The accumulation of intracellular ROS initiated by this compound triggers several downstream signaling cascades:

-

ERK Pathway Activation: The elevated levels of H₂O₂ lead to the activation of extracellular signal-regulated kinases (ERK)[1][2]. This activation contributes to the induction of differentiation in leukemia cells[1][2].

-

C/EBPβ Upregulation: this compound treatment has been shown to upregulate the expression of CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor involved in cell differentiation. This effect is particularly notable in both all-trans retinoic acid (ATRA)-sensitive and -resistant acute promyelocytic leukemia (APL) cells[1][7].

-

Apoptosis Induction: In solid tumors such as hepatocellular carcinoma and pancreatic cancer, the increase in ROS mediates the induction of apoptosis[3][4][8]. This is evidenced by the activation of caspase-3 and cleavage of PARP[7].

-

NF-κB Pathway Inhibition: By covalently targeting the p65 subunit, this compound inhibits the NF-κB signaling pathway, which can impact cancer cell survival and proliferation[1].

Quantitative Efficacy Data

The cytotoxic and growth-inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a degree of selectivity for cancer cells over normal cells.

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |

| HepG2 | Hepatocellular Carcinoma | 4.97 | 2.31 | [7] |

| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 6.67 | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 8.13 | [7] |

| A549 | Non-Small Cell Lung Cancer | Not Reported | ~15 | [9] |

| H460 | Non-Small Cell Lung Cancer | Not Reported | ~10 | [9] |

| QSG-7701 | Immortal Human Hepatic Cell Line | 27.34 | 19.58 | [7] |

| HL-7702 | Immortal Human Hepatic Cell Line | 27.33 | 20.41 | [7] |

| BEAS-2B | Normal Human Bronchial Epithelial | Not Reported | >40 | [9] |

Detailed Experimental Protocols

Cell Viability and IC50 Determination (CCK-8 Assay)

This protocol is adapted for determining the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

CCK-8 Addition: Add 10-20 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the detection of this compound-induced apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Intracellular ROS Measurement

This protocol outlines the detection of intracellular ROS levels using a fluorescent probe.

-

Cell Treatment: Seed cells in a 96-well plate or other suitable culture dish and treat with this compound for the desired duration.

-

Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or PBS. Add the ROS detection probe (e.g., DCFH-DA) diluted in serum-free medium and incubate for 20-30 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells with PBS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Western Blot Analysis

This protocol describes the detection of protein expression changes following this compound treatment.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Prx I/II, p-ERK, ERK, C/EBPβ, cleaved caspase-3, PARP, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal injection or other appropriate route according to a predetermined schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies.

Visualizations

Caption: this compound's core mechanism of action.

Caption: General experimental workflow for this compound research.

Caption: this compound-induced activation of the ERK signaling pathway.

Conclusion

This compound presents a compelling case for further investigation as a targeted cancer therapeutic. Its well-defined mechanism of action, centered on the induction of oxidative stress through the inhibition of peroxiredoxins and other thiol-dependent enzymes, offers a clear rationale for its anti-cancer activity. The data summarized and protocols detailed in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in various cancer models. Future research should continue to explore its efficacy in a wider range of cancers, its potential for combination therapies, and the further refinement of its molecular targets.

References

- 1. This compound exhibits anti-inflammatory effects by covalently targeting the p65 subunit in the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

Adenanthin: A Technical Guide to its History, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenanthin, a naturally occurring diterpenoid, has emerged as a significant molecule of interest in biomedical research due to its potent and selective biological activities. Isolated from the leaves of Isodon adenanthus, this compound has demonstrated promising therapeutic potential, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the history, origin, and mechanism of action of this compound. It details the discovery and isolation of the compound, its key molecular targets, and the downstream signaling pathways it modulates. Quantitative data on its biological activity are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's role as a modulator of cellular processes.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound is an ent-kaurane diterpenoid that was first isolated from the leaves of Isodon adenanthus (also known as Rabdosia adenantha).[1][2] Initially identified for its ability to induce differentiation in acute promyelocytic leukemia (APL) cells, subsequent research has expanded its known biological activities to include the induction of cell death in hepatocellular carcinoma (HCC) and the modulation of immune responses.[2][3] The primary mechanism of action of this compound involves the direct inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), leading to an increase in intracellular reactive oxygen species (ROS) and subsequent activation of downstream signaling cascades.[2] This guide will delve into the technical details of this compound's discovery, its biological effects, and the experimental approaches used to elucidate its function.